molecular formula C19H22N2OS B14869542 (3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide

(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B14869542
M. Wt: 326.5 g/mol
InChI Key: ZYZAUSBUNBRJMK-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide is a complex organic compound that features an adamantane core linked to a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole group is introduced via a condensation reaction between an appropriate thioamide and a halogenated benzene derivative.

    Coupling Reaction: The final step involves coupling the adamantane core with the benzo[d]thiazole moiety using a carboxylation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid: A chemical intermediate used in organic synthesis.

    1-((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: A compound with pesticidal properties.

Uniqueness

(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide is unique due to its adamantane core, which imparts high thermal stability and rigidity, and its benzo[d]thiazole moiety, which provides potential biological activity. This combination of properties makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

InChI

InChI=1S/C19H22N2OS/c1-11-2-3-15-16(4-11)23-18(20-15)21-17(22)19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H,20,21,22)

InChI Key

ZYZAUSBUNBRJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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